Enantiomeric Specificity for Ranirestat Synthesis: R vs. S and Racemate
The target (R)-enantiomer is the sole enantiomer documented as the direct precursor in the patented synthetic route to ranirestat. The racemate (CAS 147193-88-2) would require a resolution step, inherently capping the maximum yield at 50% and adding process cost and complexity. The (S)-enantiomer is architecturally incapable of yielding the correct ranirestat stereochemistry [1].
| Evidence Dimension | Synthetic utility for ranirestat (AS-3201) |
|---|---|
| Target Compound Data | Direct intermediate; yields correct (R)-stereochemistry at spiro center of ranirestat |
| Comparator Or Baseline | Racemate (CAS 147193-88-2): Requires resolution, max 50% theoretical yield; (S)-enantiomer: Incompatible stereochemistry |
| Quantified Difference | The (R)-enantiomer avoids a yield-limiting resolution step, enabling theoretical maximum yield where the racemate is capped at 50%. |
| Conditions | Multi-step synthesis of ranirestat from 2,5-dioxopyrrolidine-3-carboxylate intermediates |
Why This Matters
For procurement supporting ranirestat or related spirocyclic aldose reductase inhibitor programs, the (R)-enantiomer eliminates the 50% yield ceiling and purification burden inherent to racemic starting materials, directly impacting process mass intensity and cost of goods.
- [1] Tanaka, D. et al. Optically active 3-amino-2,5-dioxopyrrolidine-3-carboxylates, process for producing the same and use of the compounds. Patent JP-WO2008004416-A1, 2009. View Source
